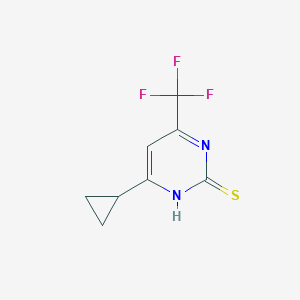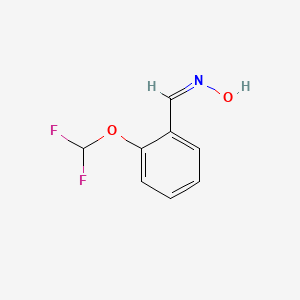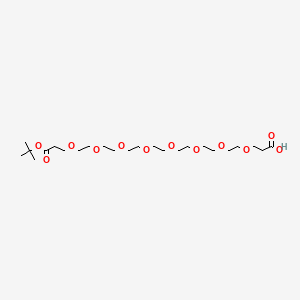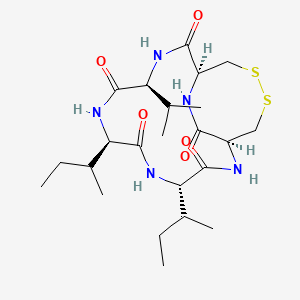![molecular formula C12H9ClN4 B13714499 1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13714499.png)
1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core with a benzyl group at the 1-position and a chlorine atom at the 6-position.
Preparation Methods
The synthesis of 1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine typically involves the formation of the pyrazolopyrimidine core followed by the introduction of the benzyl and chloro substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the formimidate derivative can be treated with hydrazine hydrate in ethanol to yield the pyrazolopyrimidine core . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cycloaddition Reactions: The pyrazolopyrimidine core can participate in cycloaddition reactions, forming complex structures with potential biological activities.
Common reagents used in these reactions include hydrazine hydrate, sodium ascorbate, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound has shown promising results in inhibiting certain enzymes and pathways, making it a candidate for drug development.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with key amino acids in the active site of CDK2 is crucial for its inhibitory activity.
Comparison with Similar Compounds
1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another scaffold with potential anticancer activity.
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the benzyl group but shares similar inhibitory properties against certain enzymes.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C12H9ClN4 |
|---|---|
Molecular Weight |
244.68 g/mol |
IUPAC Name |
1-benzyl-6-chloropyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H9ClN4/c13-12-14-6-10-7-15-17(11(10)16-12)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
YUFOIOSWYKBWDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=NC(=NC=C3C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Boc-amino)ethyl]-4-(1,2,2-triphenylvinyl)benzamide](/img/structure/B13714428.png)

![N-((6-(7-Chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)-N-(2-methoxyethyl)acetamide](/img/structure/B13714445.png)







![3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine](/img/structure/B13714498.png)


